molecular formula C12H13NOS3 B3665545 3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3665545
M. Wt: 283.4 g/mol
InChI Key: QDRLOHMDIOOZEM-YFHOEESVSA-N
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Description

Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives typically includes a five-membered ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various agents, and their reactions have been studied with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific structure. For example, they can exist in different isomeric forms .

Mechanism of Action

The mechanism of action of thiazolidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future directions in this field could include developing multifunctional drugs and improving their activity .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS3/c1-3-8-5-6-9(16-8)7-10-11(14)13(4-2)12(15)17-10/h5-7H,3-4H2,1-2H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLOHMDIOOZEM-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C2C(=O)N(C(=S)S2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C\2/C(=O)N(C(=S)S2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-ethyl-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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